1,2-Dimethyl-1H-indole-6-carboxylic acid
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Overview
Description
1,2-Dimethyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indoles .
Scientific Research Applications
1,2-Dimethyl-1H-indole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
Indole-3-acetic acid: A plant hormone with a different substitution pattern, leading to distinct biological activities.
1-Methylindole-2-carboxylic acid: Similar structure but with only one methyl group, affecting its chemical and biological properties.
Uniqueness
1,2-Dimethyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the carboxylic acid functional group allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,2-dimethylindole-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14)6-10(8)12(7)2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
BHIWKNHMYSJDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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